molecular formula C16H10F2N2O B6341628 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-74-1

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6341628
CAS RN: 618098-74-1
M. Wt: 284.26 g/mol
InChI Key: JNXPOQMTTAUBOY-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as DFPPC, is a synthetic compound used in a variety of scientific research applications. As an aldehyde, it has a variety of biochemical and physiological effects, and can be used in a variety of lab experiments.

Mechanism of Action

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is an aldehyde, which means it has a variety of biochemical and physiological effects. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of the neurotransmitters serotonin and dopamine.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved concentration. Additionally, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of the neurotransmitters serotonin and dopamine. This can lead to increased levels of serotonin and dopamine in the brain, which can lead to improved mood and increased motivation.

Advantages and Limitations for Lab Experiments

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. A limitation is that it is a relatively new compound, so there is limited information available on its biochemical and physiological effects.

Future Directions

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has a number of potential future directions. One potential future direction is to further study its biochemical and physiological effects, as well as its effects on the brain and nervous system. Additionally, further research could be conducted on its effects on the immune system, cardiovascular system, and cancer cells. Additionally, further research could be conducted on its potential therapeutic applications, such as its potential use as an antidepressant or antianxiety medication. Finally, further research could be conducted on its potential toxicity, as well as its potential for drug interactions.

Synthesis Methods

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized by a variety of methods. The most common method involves reacting a 2,4-difluorophenylmagnesium bromide with a 3-phenylpyrazole in an inert atmosphere. This reaction yields the desired aldehyde in good yields. Other methods of synthesis include the reaction of 2,4-difluorophenylmagnesium bromide with a 3-phenylpyrazole in the presence of a base, or the reaction of a 2,4-difluorophenylmagnesium bromide with a 3-phenylpyrazole in the presence of a palladium catalyst.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is used in a variety of scientific research applications. It has been used to study the effects of aldehyde compounds on the brain and nervous system, as well as to study the effects of aldehydes on the immune system. It has also been used in the study of the effects of aldehydes on the cardiovascular system. Additionally, it has been used in the study of the effects of aldehydes on cancer cells.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O/c17-13-6-7-15(14(18)8-13)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXPOQMTTAUBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404552
Record name 1-(2,4-difluorophenyl)-3-phenylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618098-74-1
Record name 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618098-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-difluorophenyl)-3-phenylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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